molecular formula C16H9Cl2FN2O2 B11671250 3-Chloro-1-(3-chlorophenyl)-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione CAS No. 6132-83-8

3-Chloro-1-(3-chlorophenyl)-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione

Cat. No.: B11671250
CAS No.: 6132-83-8
M. Wt: 351.2 g/mol
InChI Key: DDMMTGVSHQYOSB-UHFFFAOYSA-N
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Description

3-CHLORO-1-(3-CHLOROPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound characterized by its unique structure, which includes chloro, fluoro, and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-1-(3-CHLOROPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Chloro and Fluoro Groups: Halogenation reactions are used to introduce chloro and fluoro substituents. This can be done using reagents like thionyl chloride (SOCl₂) and fluorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the chloro or fluoro groups, leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can react under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

3-CHLORO-1-(3-CHLOROPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique electronic properties may make it useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving halogenated and amino-functionalized molecules.

Mechanism of Action

The mechanism of action of 3-CHLORO-1-(3-CHLOROPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen and amino groups can influence its binding affinity and specificity, affecting the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-CHLORO-1-(3-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
  • 3-CHLORO-1-(3-CHLOROPHENYL)-4-[(4-METHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Comparison

Compared to similar compounds, 3-CHLORO-1-(3-CHLOROPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

CAS No.

6132-83-8

Molecular Formula

C16H9Cl2FN2O2

Molecular Weight

351.2 g/mol

IUPAC Name

3-chloro-1-(3-chlorophenyl)-4-(4-fluoroanilino)pyrrole-2,5-dione

InChI

InChI=1S/C16H9Cl2FN2O2/c17-9-2-1-3-12(8-9)21-15(22)13(18)14(16(21)23)20-11-6-4-10(19)5-7-11/h1-8,20H

InChI Key

DDMMTGVSHQYOSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)F

Origin of Product

United States

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